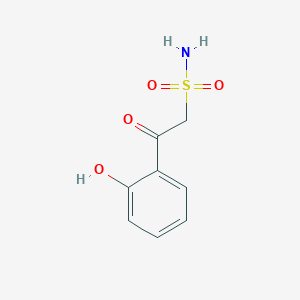
2-Sulfamoylacetylphenol
Descripción general
Descripción
2-Sulfamoylacetylphenol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a member of the sulfonamide class of compounds, which are known for their antibacterial, antifungal, and antiviral properties. In
Aplicaciones Científicas De Investigación
Toxicokinetics and Modes of Action
Perfluoroalkyl acid salts and derivatives, similar in structure to 2-Sulfamoylacetylphenol, are crucial in consumer and industrial applications. However, their global distribution, environmental persistence, presence in humans and wildlife, and laboratory animal model toxicity have raised significant scientific, regulatory, and public interest. Understanding the toxicokinetics and modes of action of such compounds is crucial for assessing their impact on health and the environment (Andersen et al., 2008).
Antioxidant Activity in Azo-Sulfa Compounds
Research on sulfa drugs, similar to this compound, shows their potential as antioxidants. The synthesis of azo-sulfa compounds and their evaluation as antioxidant agents indicate that these compounds can possess significant antioxidant activities, which might be useful in various therapeutic and industrial applications (Muhammad-Ali et al., 2019).
Sulfamates in Therapeutics
Sulfamic acid derivatives, including sulfamates, exhibit a wide range of pharmacological applications. They are used in the design of antibiotics against drug-resistant infections, antiviral agents, and anticancer drugs. The chemical structure of these compounds, similar to this compound, allows for diverse therapeutic applications, highlighting their importance in medicinal chemistry (Winum et al., 2004).
Indoor and Outdoor Air Concentrations
Compounds like this compound, particularly perfluoroalkyls and polybrominated diphenyl ethers, are used in various domestic and workplace products. Their presence in remote locations and accumulation in the food chain necessitate the study of their source signature and strength in indoor and outdoor environments. Such research is vital for environmental monitoring and regulation (Shoeib et al., 2004).
Novel Therapeutic Applications
The therapeutic potential of sulfamides, which share functional similarities with this compound, is significant. Their role in enzyme inhibition, including carbonic anhydrases and a range of proteases, makes them valuable in drug design for various conditions such as cancer, glaucoma, and inflammation. This highlights the broad scope of applications for compounds structurally similar to this compound in therapeutics (Winum et al., 2006).
Direcciones Futuras
Mecanismo De Acción
Target of Action
2-Sulfamoylacetylphenol (SMAP) is a metabolite of the antiepileptic drug zonisamide .
Mode of Action
Zonisamide, from which smap is derived, is known to inhibit voltage-gated sodium channels and t-type calcium channels . This results in the stabilization of neuronal membranes, suppression of neuronal hypersynchronization, and inhibition of the spread of seizure discharges .
Biochemical Pathways
The formation of SMAP from zonisamide occurs in the liver under anaerobic conditions . This process is mediated by the cytochrome P450 enzyme, specifically the CYP3A4 isoenzyme . The rate of this NADPH-dependent reaction is much more rapid than that of the NADH-dependent reaction .
Pharmacokinetics
Zonisamide undergoes moderate metabolism in the liver, primarily acetylation to form N-acetyl zonisamide (20%) and reduction to form SMAP (50%), the latter being subsequently glucuronidated . The reduction of zonisamide to SMAP is mediated by the CYP3A4 isoenzyme . Approximately 30% of an administered dose of zonisamide is excreted as unchanged zonisamide in urine .
Result of Action
The parent compound zonisamide has been shown to have antiepileptic effects, likely due to its ability to inhibit voltage-gated sodium channels and t-type calcium channels .
Action Environment
The formation of SMAP from zonisamide in rat liver microsomes was found to be optimal around pH 7.0 . The reductive metabolism of zonisamide to SMAP was almost completely inhibited by carbon monoxide, and was increased by pretreatment of rats with phenobarbital and pregnenolone 16 alpha-carbonitrile . These results suggest that the action of SMAP can be influenced by environmental factors such as pH and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
2-Sulfamoylacetylphenol plays a significant role in biochemical reactions, particularly in the metabolism of zonisamide. It is formed through the reduction of the benzisoxazole ring of zonisamide by cytochrome P450 (CYP) 3A4 . This reaction is NADPH-dependent and occurs optimally at a pH of around 7.0 . The formation of this compound can be inhibited by cimetidine in a dose-dependent manner . Additionally, the compound can undergo further glucuronidation, indicating its involvement in phase II metabolic reactions .
Cellular Effects
This compound influences various cellular processes. It has been observed to interact with liver microsomes, where its formation is significantly more rapid in the presence of NADPH compared to NADH . This interaction suggests that this compound may play a role in cellular redox reactions. Furthermore, the compound’s formation is inhibited by carbon monoxide, indicating its interaction with cytochrome P450 enzymes . These interactions can impact cell signaling pathways and gene expression, particularly those involved in drug metabolism and detoxification.
Molecular Mechanism
The molecular mechanism of this compound involves its formation through the reduction of zonisamide by cytochrome P450 enzymes, specifically CYP3A4 . This reduction process is NADPH-dependent and occurs under anaerobic conditions . The compound can inhibit the activity of cytochrome P450 enzymes, thereby affecting the metabolism of other drugs and endogenous compounds . Additionally, this compound can undergo glucuronidation, which facilitates its excretion from the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under anaerobic conditions, but its formation can be inhibited by carbon monoxide . Long-term studies have shown that the compound’s formation is increased by pretreatment with phenobarbital and pregnenolone 16 alpha-carbonitrile, but not by ethanol, 3-methylcholanthrene, or imidazole . These findings suggest that the stability and degradation of this compound can be influenced by various factors, including the presence of other compounds and environmental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s formation is dose-dependent, with higher doses of zonisamide leading to increased levels of this compound . At high doses, the compound can exhibit toxic effects, including inhibition of cytochrome P450 enzymes and disruption of cellular redox balance . These findings highlight the importance of dosage optimization in the use of this compound in therapeutic settings.
Metabolic Pathways
This compound is involved in the metabolic pathways of zonisamide. It is formed through the reduction of the benzisoxazole ring of zonisamide by cytochrome P450 enzymes, specifically CYP3A4 . This reaction is NADPH-dependent and occurs under anaerobic conditions . The compound can undergo further glucuronidation, indicating its involvement in phase II metabolic reactions . These metabolic pathways highlight the compound’s role in drug metabolism and detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with cytochrome P450 enzymes and other transporters . The compound is primarily formed in the liver and can be distributed to other tissues through the bloodstream . Its distribution is influenced by its binding to plasma proteins and its subsequent glucuronidation, which facilitates its excretion from the body .
Subcellular Localization
This compound is primarily localized in the liver microsomes, where it is formed through the reduction of zonisamide by cytochrome P450 enzymes . The compound’s subcellular localization is influenced by its interactions with these enzymes and its subsequent glucuronidation . These interactions can impact the compound’s activity and function within the cell, particularly in the context of drug metabolism and detoxification.
Propiedades
IUPAC Name |
2-(2-hydroxyphenyl)-2-oxoethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c9-14(12,13)5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5H2,(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOISSRPSFZRNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CS(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30996063 | |
| Record name | 2-(2-Hydroxyphenyl)-2-oxoethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74538-97-9 | |
| Record name | 2-Sulfamoylacetylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074538979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxyphenyl)-2-oxoethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-SULFAMOYLACETYL PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3E476639D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-sulfamoylacetylphenol formed in the body?
A: this compound (SMAP) is a metabolite of the anticonvulsant drug zonisamide. Research has shown that it is formed through the reductive cleavage of the 1,2-benzisoxazole ring in zonisamide. This reaction primarily occurs in the liver and is catalyzed by specific enzymes. [, ]
Q2: What enzymes are involved in the metabolism of zonisamide to this compound?
A: Multiple enzymes contribute to the formation of SMAP. In the liver microsomes, cytochrome P450 enzymes, particularly those belonging to the CYP3A subfamily, play a crucial role. Studies have specifically implicated CYP3A4 in humans and CYP3A1/2 in rats as significant contributors to this metabolic pathway. [, ] Interestingly, aldehyde oxidase, a cytosolic enzyme, has also been shown to catalyze the reduction of zonisamide to SMAP, particularly in species like rabbits, hamsters, mice, and guinea pigs. []
Q3: Are there any known factors that can influence the rate of this compound formation?
A: Research suggests that certain factors can influence the rate of SMAP production. For example, pretreatment of rats with phenobarbital, a known inducer of certain cytochrome P450 enzymes, has been shown to increase the formation of SMAP. [] Conversely, the presence of cimetidine, a cytochrome P450 inhibitor, significantly reduces the formation of SMAP in both rat and human liver microsomes. [, ] These findings suggest that modulating the activity of these enzymes, particularly those from the CYP3A subfamily, could potentially influence the rate of SMAP production.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methoxymethyl 7-[4-(4-hydroxyphenyl)-2,2-dimethyl-5-oxo-imidazolidin-1-YL]-3,3-dimethyl-6-oxo-2-thia-5-azabicyclo[3.2.0]heptane-4-carboxylate](/img/structure/B1222073.png)
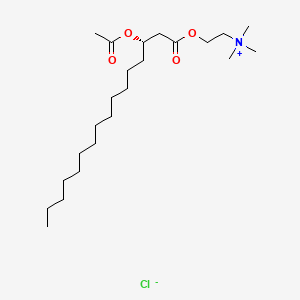
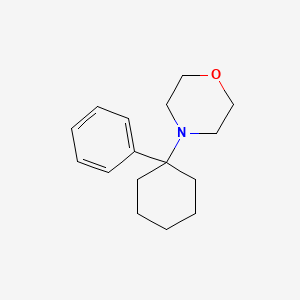


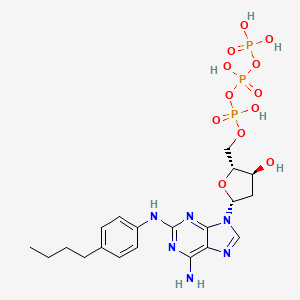
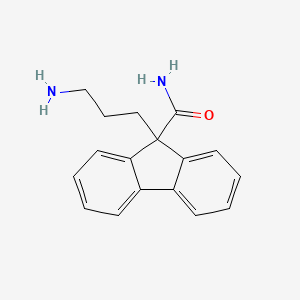

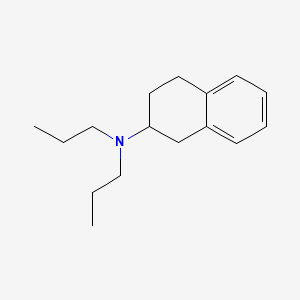

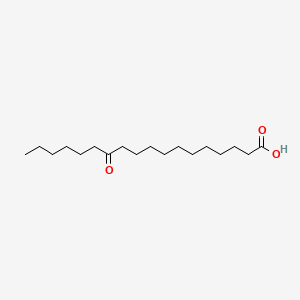
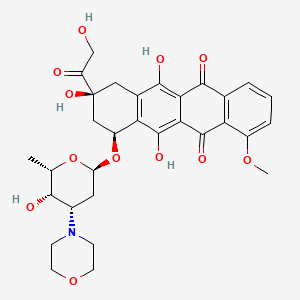

![8-[2-(4-Methoxyphenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1222094.png)
